
(2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an amino group, a phenyl group, and a carbamate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester typically involves the reaction of a suitable amine with a carbamate ester precursor. One common method is the reaction of 2-amino-4-phenylbutanol with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving carbamate esters. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, carbamate esters are often explored for their potential as prodrugs. This compound could be investigated for its ability to release active pharmaceutical ingredients under specific conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4-phenyl-butyl)-carbamic acid methyl ester
- (2-Amino-4-phenyl-butyl)-carbamic acid ethyl ester
- (2-Amino-4-phenyl-butyl)-carbamic acid isopropyl ester
Uniqueness
(2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which can influence its reactivity and stability. Compared to its methyl, ethyl, and isopropyl counterparts, the tert-butyl group provides steric hindrance, potentially affecting the compound’s interactions with other molecules.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-13(16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18) |
InChI Key |
LWNZQIUZNRHYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


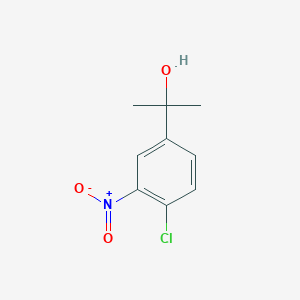
![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
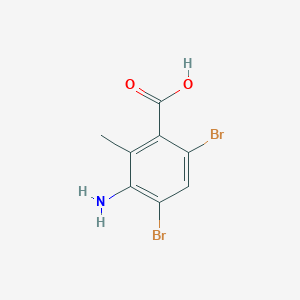

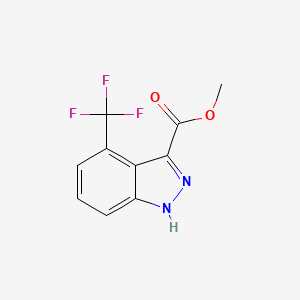
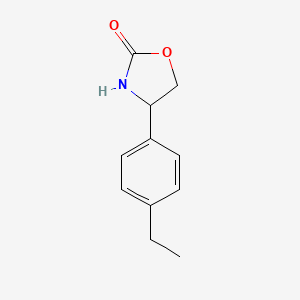
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
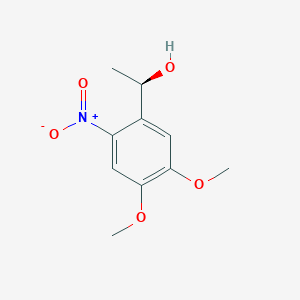
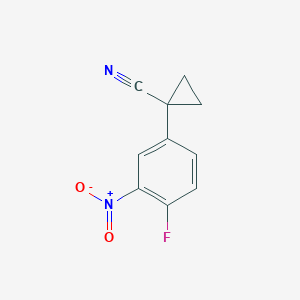
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
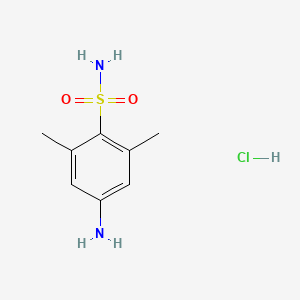
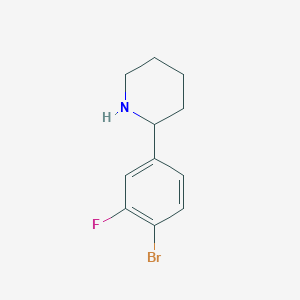

![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)
